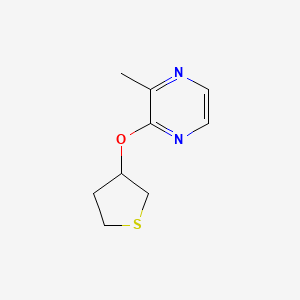

2-Methyl-3-(thiolan-3-yloxy)pyrazine

Description

Contextualization within Pyrazine (B50134) and Thiolane Heterocyclic Chemistry

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements. britannica.com The compound 2-Methyl-3-(thiolan-3-yloxy)pyrazine is a hybrid structure derived from two distinct heterocyclic parents: pyrazine and thiolane.

Pyrazine Chemistry: Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. mdpi.com This arrangement makes pyrazine less basic than its counterparts like pyridine. wikipedia.org Pyrazines are a cornerstone of heterocyclic chemistry due to their widespread presence in natural products and their diverse applications. tandfonline.com They are integral to the development of pharmaceuticals, with several pyrazine-containing drugs used in clinical medicine. mdpi.com Furthermore, many alkyl- and methoxypyrazines are well-known flavor and aroma compounds found in roasted and baked goods, contributing nutty and roasted notes. wikipedia.orgresearchgate.net The pyrazine ring can be synthesized through various methods, including the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes followed by oxidation. researchgate.net Its aromatic nature allows it to undergo electrophilic and nucleophilic substitution reactions, enabling the creation of a wide array of derivatives. slideshare.net

Thiolane Chemistry: Thiolane, also known as tetrahydrothiophene, is a five-membered, saturated heterocyclic compound containing a sulfur atom. onelook.comwikipedia.org Unlike the aromatic thiophene (B33073), thiolane has a non-planar, flexible ring. msu.edu The chemistry of thiolane is characteristic of acyclic sulfides. msu.edu It is a volatile liquid known for its potent and unpleasant odor, which has led to its use as an odorant in natural gas to aid in leak detection. wikipedia.org Thiolane can be synthesized from tetrahydrofuran (B95107) by reaction with hydrogen sulfide. wikipedia.org The sulfur atom in the thiolane ring can be oxidized to form sulfoxides and sulfones, such as sulfolane, which is a useful polar solvent. wikipedia.org

The combination of these two rings in this compound—linking the pyrazine core via an ether linkage to the thiolane ring—creates a molecule with potentially novel chemical and physical properties, drawing from the characteristics of both parent heterocycles.

Rationale for Dedicated Academic Research on this compound

While extensive academic literature dedicated solely to this compound is limited, the rationale for its investigation can be inferred from the well-established importance of related compounds. The primary driver for research into novel pyrazine derivatives is often the search for new flavor and fragrance compounds or for molecules with potential biological activity.

Many substituted pyrazines are potent odorants and flavorants. For instance, the structurally similar compound, 2-methyl-3-(methylthio)pyrazine, is a known flavoring agent with nutty and meaty characteristics. thegoodscentscompany.comfoodb.ca The introduction of a thia-heterocycle like thiolane could modulate the organoleptic properties, potentially leading to new and interesting flavor profiles. The sulfur atom in the thiolane moiety is a key feature, as sulfur-containing compounds are often powerful aroma contributors.

Therefore, dedicated academic research on this compound is justified by its potential as a novel aroma and flavor compound. Investigating its synthesis, and sensory properties is a logical step in the ongoing exploration of pyrazine derivatives for the food and fragrance industry.

Overview of Research Objectives and Scope for Understanding the Compound's Chemical Behavior

To fully understand the chemical behavior of this compound, academic research would typically encompass several key objectives. The scope of such an investigation would be to build a comprehensive chemical profile of the compound.

Key Research Objectives:

Synthesis and Optimization: To develop an efficient and scalable synthetic route to obtain the pure compound. This would involve exploring different coupling strategies to form the ether linkage between the 2-methyl-3-hydroxypyrazine and 3-hydroxythiolane precursors.

Structural Elucidation and Characterization: To confirm the molecular structure and stereochemistry of the synthesized compound using a variety of analytical techniques. This is crucial for establishing a definitive structure-property relationship.

Investigation of Physicochemical Properties: To determine the key physical and chemical properties of the compound. This data is fundamental for any potential application.

Exploration of Chemical Reactivity: To study the reactivity of the molecule, including the stability of the ether linkage and the potential for reactions at the pyrazine and thiolane rings.

The table below outlines the typical analytical methods and properties that would be investigated to meet these research objectives.

| Research Objective | Analytical Methods / Properties to Investigate |

| Synthesis and Optimization | Reaction yield, purity analysis (GC-MS, HPLC), optimization of reaction conditions (temperature, catalyst, solvent). |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, X-ray Crystallography (if possible). |

| Physicochemical Properties | Melting point, boiling point, refractive index, density, solubility in various solvents, LogP value. |

| Chemical Reactivity | Stability studies under different pH and temperature conditions, oxidation of the sulfur atom, substitution reactions on the pyrazine ring. |

A thorough investigation covering these objectives would provide a solid foundation for understanding the fundamental chemistry of this compound and would be the first step towards evaluating its potential for commercial or scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(thiolan-3-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-9(11-4-3-10-7)12-8-2-5-13-6-8/h3-4,8H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTQBOZZIVMTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Thiolan 3 Yloxy Pyrazine

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Methyl-3-(thiolan-3-yloxy)pyrazine, the key strategic disconnections are identified at the ether linkage, the pyrazine (B50134) core, and the thiolane moiety.

Scheme 1: Retrosynthetic Disconnection of this compound

This analysis suggests that the synthesis can be approached by first constructing the substituted pyrazine and thiolane rings independently, followed by their coupling to form the final product.

Development and Optimization of Novel Synthetic Pathways

The development of synthetic pathways for this compound involves the strategic formation of the pyrazine core, introduction of the thiolane moiety, and the final ether linkage formation.

The synthesis of the pyrazine core can be achieved through various methods, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net For a substituted pyrazine like 2-methyl-3-hydroxypyrazine, a common precursor, the condensation of ethylenediamine (B42938) with pyruvaldehyde would yield 2-methylpyrazine (B48319), which can then be functionalized.

Alternatively, directed ortho-metalation has been shown to be an effective strategy for the functionalization of pyrazine rings, allowing for the introduction of various substituents. acs.org Cross-coupling reactions, such as the Suzuki-Miyaura or Kumada-Corriu reactions, are also powerful tools for the synthesis of substituted pyrazines. mdpi.com For instance, a 2-chloro-3-methylpyrazine (B1202077) could be a suitable substrate for subsequent coupling reactions. mdpi.com

Table 1: Comparison of Pyrazine Core Synthesis Strategies

| Method | Description | Advantages | Disadvantages |

| Condensation | Reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. | Straightforward, often uses readily available starting materials. | May lack regioselectivity with unsymmetrical diketones. |

| Directed ortho-Metalation | Deprotonation of a substituted pyrazine followed by reaction with an electrophile. | High regioselectivity. | Requires strongly basic and anhydrous conditions. |

| Cross-Coupling Reactions | Palladium- or nickel-catalyzed coupling of a halopyrazine with an organometallic reagent. | High yields and functional group tolerance. | Requires pre-functionalized pyrazines and transition metal catalysts. |

The thiolane ring, a saturated five-membered sulfur-containing heterocycle, can be synthesized through several routes. A common method involves the cyclization of a linear precursor containing a thiol and a leaving group at the appropriate positions. For the synthesis of 3-hydroxythiolane, a suitable precursor would be a butane (B89635) derivative with a thiol at one end and a hydroxyl group at the 3-position, with a leaving group at the other end to facilitate cyclization.

The Paal-Knorr thiophene (B33073) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, is a classic method for forming thiophene rings. derpharmachemica.comwikipedia.org Subsequent reduction of the thiophene would yield the saturated thiolane ring.

Table 2: Potential Synthetic Routes to 3-Hydroxythiolane

| Starting Material | Key Steps | Reagents |

| 1,4-Dihalobutane | Thiolation, hydroxylation, cyclization | NaSH, H2O2, Base |

| Butane-1,4-diol | Conversion to dithiol, selective oxidation, cyclization | PBr3, NaSH, m-CPBA |

| Furan | Conversion to tetrahydrofuran (B95107), sulfur introduction | H2/Pd, H2S/Al2O3 |

The formation of the ether linkage between the pyrazine and thiolane moieties is a critical step in the synthesis. The Williamson ether synthesis is a widely used and effective method for this transformation. organic-chemistry.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group.

In the context of this compound synthesis, this would involve the reaction of the sodium or potassium salt of 3-hydroxythiolane with 2-chloro-3-methylpyrazine or a similar electrophilic pyrazine derivative.

Alternatively, palladium-catalyzed coupling reactions have been developed for the formation of aryl ethers, which could be adapted for this synthesis. These methods often offer milder reaction conditions and broader substrate scope.

Green Chemistry Principles and Sustainable Approaches in Synthesis

The application of green chemistry principles is of increasing importance in chemical synthesis. tandfonline.com For the synthesis of pyrazine derivatives, environmentally benign methods have been reported, such as one-pot syntheses that reduce the number of purification steps and minimize waste. tandfonline.comtandfonline.com The use of biocatalytic approaches, for example, employing enzymes for amide bond formation in pyrazine derivatives, offers a greener alternative to traditional methods that use hazardous reagents. nih.gov

In the synthesis of this compound, green chemistry principles can be applied by:

Choosing environmentally friendly solvents: Replacing hazardous solvents like DMF or THF with greener alternatives.

Utilizing catalytic methods: Employing catalysts to reduce the amount of reagents needed and to improve reaction efficiency.

Improving atom economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product.

Stereochemical Control in Synthetic Routes (if applicable)

The thiolane moiety in this compound contains a stereocenter at the 3-position. Therefore, the synthesis can potentially yield a racemic mixture of enantiomers. Achieving stereochemical control is a significant challenge in organic synthesis. youtube.com

Strategies to control the stereochemistry could involve:

Use of a chiral starting material: Starting the synthesis with an enantiomerically pure precursor for the thiolane ring.

Asymmetric synthesis: Employing a chiral catalyst or auxiliary to induce stereoselectivity in the formation of the thiolane ring or the introduction of the hydroxyl group. iitg.ac.in

Chiral resolution: Separating the enantiomers of the final product or a key intermediate using techniques such as chiral chromatography.

The stereochemistry of the thiolane ring can significantly influence the biological activity of the final molecule, making stereochemical control a crucial aspect of the synthesis.

Enantioselective and Diastereoselective Synthesis

Direct and specific methodologies for the enantioselective or diastereoselective synthesis of this compound have not been extensively documented in publicly available scientific literature. However, general principles of asymmetric synthesis and established methods for the stereoselective preparation of other substituted pyrazines can provide a foundational framework for potential synthetic strategies. These approaches primarily focus on the introduction of chirality either in the pyrazine core or its substituents, utilizing methods such as catalytic asymmetric hydrogenation and the use of chiral auxiliaries.

One prominent strategy for inducing chirality in pyrazine derivatives is through asymmetric hydrogenation. This method has been successfully employed to produce chiral piperazines and their derivatives with high levels of stereocontrol. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been shown to yield chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Similarly, iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides is a facile method for synthesizing a variety of chiral piperazines, including 3-substituted and 2,3-disubstituted variants, with enantiomeric excesses reaching up to 96%. acs.orgacs.orgresearchgate.net While these methods result in a saturated piperazine (B1678402) ring rather than an aromatic pyrazine, they are indicative of the potential for catalytic stereocontrol in this heterocyclic system.

The following table summarizes key findings in the asymmetric hydrogenation of pyrazine derivatives, which could hypothetically be adapted for precursors of this compound.

| Catalyst System | Substrate Type | Product | Stereoselectivity |

| Palladium-based catalysts | Pyrazin-2-ols | Chiral piperazin-2-ones | Excellent d.r. and e.e. rsc.org |

| Iridium-based catalysts with chiral ligands | Activated pyrazines (e.g., pyrazinium salts) | Chiral piperazines | Up to 96% e.e., >20:1 d.r. acs.org |

Another established approach for achieving stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a particular reaction. An example of this can be seen in the enantioselective total synthesis of the pyrazine-containing natural products, (-)-barrenazines A and B. nih.gov In this synthesis, a chiral auxiliary, (-)-8-phenylmenthyl carbamate, was utilized to direct a stereoselective Grignard addition to an N-acylpyridinium salt, thereby establishing the desired chirality. nih.gov This principle could be conceptually applied to the synthesis of this compound by, for example, employing a chiral version of the thielan-3-ol precursor or by attaching a chiral auxiliary to the pyrazine ring to direct subsequent reactions.

Furthermore, the stereoselective synthesis of complex molecules containing a pyrazine core, such as the anticancer agent Cephalostatin 1 and various bis-steroidal pyrazine derivatives, has been successfully accomplished. nih.govnih.gov These syntheses often involve multi-step sequences where stereocenters are carefully installed using a variety of asymmetric reactions. While not directly applicable as a straightforward procedure, these examples underscore the feasibility of achieving high stereocontrol in the synthesis of complex pyrazine-containing targets.

Advanced Structural Elucidation and Conformational Analysis of 2 Methyl 3 Thiolan 3 Yloxy Pyrazine

Conformational Analysis and Stereochemical Considerations

Dynamic Spectroscopic Studies for Conformational Exchange

Currently, there are no published dynamic spectroscopic studies specifically focused on 2-Methyl-3-(thiolan-3-yloxy)pyrazine. Such studies, typically utilizing variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, would be essential to probe the dynamic processes and conformational exchanges within the molecule.

This analysis would involve monitoring changes in the NMR spectrum as a function of temperature. These changes could provide quantitative data on the energy barriers between different conformational states, such as the inversion of the thiolan ring or restricted rotation around the C-O bond connecting the pyrazine (B50134) and thiolan moieties.

Hypothetical Data for Conformational Exchange Analysis:

Without experimental data, any presented table would be purely hypothetical and not based on scientific findings. Therefore, no data table can be provided.

Chiral Analysis and Separation Techniques

The structure of this compound contains a chiral center at the 3-position of the thiolan ring. This means the compound can exist as a pair of enantiomers. However, there is no specific information available in the scientific literature regarding the chiral analysis or separation of these enantiomers.

Typically, the analysis and separation of such enantiomers would be achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP). The choice of the specific chiral column and the chromatographic conditions (mobile phase, temperature, flow rate) would need to be determined experimentally to achieve baseline separation of the (R)- and (S)-enantiomers.

Hypothetical Data for Chiral Separation:

As no experimental separation has been reported, providing a data table with retention times, resolution factors, or separation factors would be speculative and scientifically unfounded.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Thiolan 3 Yloxy Pyrazine

Reactivity Profiles of the Pyrazine (B50134) Nitrogen Atoms and Ring System

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. nih.gov This configuration makes the ring electron-deficient, or π-deficient, which significantly influences its reactivity. slideshare.net

Basicity and N-Atom Reactivity: The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can act as bases or nucleophiles. However, compared to pyridine, pyrazine is a very weak base (pKa ≈ 0.6). slideshare.netnih.gov This reduced basicity is attributed to the inductive electron-withdrawing effect of the second nitrogen atom. slideshare.net Consequently, electrophilic attack at the nitrogen atoms, such as protonation or alkylation, requires strong electrophiles.

Ring System Reactivity: The electron-deficient nature of the pyrazine ring deactivates it towards electrophilic aromatic substitution. um.edu.myresearchgate.net Such reactions are rare and require harsh conditions. Conversely, the ring is activated for nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. um.edu.mythieme-connect.de The resonance structures of pyrazine show a buildup of positive charge on the carbon atoms, making them susceptible to attack by nucleophiles. um.edu.my

The substituents on the ring in 2-Methyl-3-(thiolan-3-yloxy)pyrazine modify this intrinsic reactivity:

2-Methyl Group: This is an electron-donating group that slightly activates the ring, though its effect is generally insufficient to promote electrophilic substitution.

3-(thiolan-3-yloxy) Group: The ether oxygen atom can donate electron density to the ring via resonance, but it is also inductively electron-withdrawing. The net effect is complex but generally does not overcome the inherent deactivation of the ring towards electrophiles.

Nucleophilic attack is the more probable reaction pathway for the ring system, potentially leading to displacement of a substituent if it can function as a leaving group, or through an addition-elimination mechanism.

| Site | Predicted Reactivity | Governing Factor | Potential Reactions |

|---|---|---|---|

| Nitrogen Atoms (N1, N4) | Weakly Basic / Nucleophilic | Electron-withdrawing nature of the second N-atom | Protonation (strong acid), Alkylation, Coordination to metal centers |

| Ring Carbons (C2, C3, C5, C6) | Susceptible to Nucleophilic Attack | π-deficient character of the ring | Nucleophilic Aromatic Substitution (if a leaving group is present) |

| Ring Carbons (C2, C3, C5, C6) | Resistant to Electrophilic Attack | π-deficient character of the ring | Electrophilic Aromatic Substitution (unlikely, requires harsh conditions) |

Reactivity of the Thiolane Ring System (e.g., Ring-Opening, Oxidation)

The thiolane (tetrahydrothiophene) portion of the molecule is a saturated, five-membered sulfur-containing heterocycle. Its reactivity is centered on the sulfur atom.

Oxidation: The sulfur atom in the thioether of the thiolane ring is susceptible to oxidation. It can be readily oxidized to a sulfoxide (B87167) and further to a sulfone using common oxidizing agents like hydrogen peroxide or peroxy acids. These oxidation states significantly alter the electronic properties and steric profile of the molecule.

Ring-Opening: While cyclic ethers are generally stable, the C-S bonds in the thiolane ring can be cleaved under certain conditions. This can occur via reactions with strong electrophiles, desulfurization with metal reagents (e.g., Raney Nickel), or under radical conditions.

Coordination: The sulfur atom possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal centers. This property is relevant to the compound's potential use as a ligand in catalysis. nih.gov

Mechanisms of Cleavage and Formation Reactions of the Ether Linkage

The ether linkage in this compound is an aryl-alkyl type, connecting an electron-deficient aromatic ring to a saturated heterocyclic ring.

Cleavage Mechanisms: Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgvanderbilt.edu Due to the stability of ethers, strong acids such as HBr or HI are generally required. libretexts.org The reaction proceeds via one of two primary mechanisms:

SN1 Mechanism: If the alkyl group can form a stable carbocation, the reaction follows an SN1 pathway. wikipedia.org This is not the preferred pathway for the thiolane moiety unless a rearrangement occurs.

SN2 Mechanism: For primary or secondary alkyl groups, the reaction follows a concerted SN2 mechanism. wikipedia.orglibretexts.org

For an aryl alkyl ether like the title compound, cleavage will almost exclusively occur at the alkyl-oxygen bond. libretexts.org Nucleophilic attack on the sp²-hybridized carbon of the pyrazine ring is highly disfavored. The mechanism involves:

Protonation of the ether oxygen by the strong acid to form a good leaving group (a pyrazinol).

Nucleophilic attack by the halide ion (e.g., Br⁻ or I⁻) at the C3 carbon of the thiolane ring.

Displacement of 2-methyl-3-hydroxypyrazine, resulting in a 3-halothiolane.

Formation Mechanisms: The formation of this ether linkage can be achieved through several standard synthetic methods for aryl ethers:

Nucleophilic Aromatic Substitution (SNAr): This would involve the reaction of a 3-thiolane alkoxide with a 2-methyl-3-halopyrazine. The electron-deficient nature of the pyrazine ring facilitates this type of reaction.

Metal-Catalyzed Cross-Coupling: Reactions analogous to the Ullmann condensation or Buchwald-Hartwig amination can be used to form C-O bonds. acsgcipr.org This would typically involve coupling 2-methyl-3-hydroxypyrazine with a 3-halothiolane (or vice versa) in the presence of a suitable metal catalyst, often copper or palladium. acsgcipr.orgrsc.org

| Mechanism | Description | Key Intermediate | Applicability to Target Compound |

|---|---|---|---|

| SN1 | Stepwise cleavage involving a carbocation intermediate. | Thiolan-3-yl cation | Unlikely, as a secondary carbocation adjacent to sulfur is not exceptionally stable. |

| SN2 | Concerted, one-step nucleophilic attack and leaving group departure. | Protonated ether transition state | Highly likely. Attack occurs at the less sterically hindered secondary carbon of the thiolane ring. |

Regioselectivity and Stereoselectivity in Reactions involving this compound

Regioselectivity: Reactions involving this molecule can exhibit selectivity based on which functional group reacts preferentially.

Pyrazine Ring: For any potential substitution on the pyrazine ring, the positions are not equivalent. The existing methyl and thiolan-3-yloxy groups will direct incoming reagents. For nucleophilic substitution, the positions ortho and para to the ring nitrogens are most activated.

Thiolane Ring: Oxidation will selectively occur at the sulfur atom. Ring-opening reactions may exhibit regioselectivity depending on the specific reagents and mechanism.

Ether Linkage: As discussed, acid-catalyzed cleavage is highly regioselective, occurring exclusively at the thiolane C-O bond. libretexts.org

Stereoselectivity: The C3 carbon of the thiolane ring is a stereocenter. Therefore, this compound is a chiral molecule and can exist as (R) and (S) enantiomers.

Reactions at the stereocenter, such as the SN2 cleavage of the ether bond, will proceed with inversion of configuration.

Synthesis of the molecule from chiral precursors (e.g., (R)- or (S)-3-hydroxythiolane) would allow for the preparation of a single enantiomer.

Reactions away from the stereocenter, such as oxidation of the sulfur atom, would produce diastereomers (e.g., (R,R)- and (R,S)-sulfoxides from the (R)-enantiomer).

Mechanistic Pathways of Degradation and Stability

The stability of this compound is contingent on environmental conditions, as several degradation pathways are mechanistically plausible.

Hydrolysis: The ether linkage is susceptible to acid-catalyzed hydrolysis, as detailed in section 4.3. In neutral or basic aqueous conditions, the ether bond is expected to be quite stable. Pyrazine rings themselves are generally stable to acid and alkaline treatments. researchgate.net

Oxidation: The thioether in the thiolane ring is the most likely site for oxidative degradation. Exposure to atmospheric oxygen, peroxides, or other environmental oxidants could lead to the formation of the corresponding sulfoxide and sulfone. This would alter the molecule's physical and sensory properties.

Thermal Stability: Pyrazine compounds are generally known to be thermally stable. chempap.orgresearchgate.net Degradation under high heat would likely involve fragmentation, potentially initiated by cleavage of the weaker C-S or C-O bonds before the aromatic ring itself decomposes.

The primary degradation pathways are likely initiated by chemical reactions (hydrolysis, oxidation) rather than thermal decomposition under normal conditions.

Catalytic Transformations Involving this compound (e.g., as a ligand, substrate, or precursor)

The structural features of this molecule suggest several potential roles in catalytic transformations. Pyrazine and thioether moieties are both known to participate in catalysis. tandfonline.com

As a Ligand: The molecule contains multiple potential coordination sites: the two pyrazine nitrogen atoms and the thiolane sulfur atom. It could therefore act as a monodentate or a chelating N,S-bidentate ligand in transition metal complexes. Thioether and thiol-containing ligands are widely used in catalysis, sometimes acting as transient cooperative ligands that can participate directly in bond activation. nih.govnih.gov

As a Substrate: The molecule could serve as a substrate in various catalytic reactions. For example, palladium-catalyzed C-H activation/functionalization reactions could selectively introduce new substituents onto the pyrazine ring. nih.govmdpi.com

As a Precursor: The compound could be a precursor for the synthesis of more complex catalysts or ligands. For instance, functionalization of the pyrazine ring or modification of the thiolane moiety could be used to build larger, more elaborate catalytic structures.

| Role | Description | Coordinating Atoms/Reactive Sites | Example Transformation |

|---|---|---|---|

| Ligand | Binds to a metal center to form a catalytically active complex. | Pyrazine Nitrogens, Thiolane Sulfur | Formation of a Pd(II) complex for cross-coupling reactions. |

| Substrate | The molecule that is transformed in a catalytic reaction. | Pyrazine C-H bonds, Thiolane C-S bonds | Catalytic C-H arylation of the pyrazine ring. |

| Precursor | A starting material for the synthesis of a catalyst or a more complex ligand. | Entire molecular scaffold | Functionalization to create a chiral N,S-ligand for asymmetric catalysis. |

Theoretical and Computational Chemistry Studies of 2 Methyl 3 Thiolan 3 Yloxy Pyrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and orbital energies.

For a molecule like 2-Methyl-3-(thiolan-3-yloxy)pyrazine, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be a common starting point. nanoient.org These calculations would yield the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms.

From this, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nanoient.org A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals would show which parts of the molecule are most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions. For instance, the nitrogen and sulfur atoms, with their lone pairs of electrons, would be expected to feature prominently in the HOMO.

Table 1: Representative Quantum Chemical Parameters Calculable for this compound

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-311++G) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | DFT, Ab Initio |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | DFT, Ab Initio |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. acs.orgacs.org By solving Newton's equations of motion for a system of atoms, MD can reveal how a molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The thiolan (tetrahydrothiophene) ring is not planar and can adopt various puckered conformations (e.g., envelope, twist). Furthermore, rotation is possible around the C-O and O-C bonds linking the pyrazine (B50134) and thiolan rings. An MD simulation, often performed using force fields like GAFF or OPLS, would sample these different conformations and determine their relative stabilities and the energy barriers for interconversion. nih.gov

These simulations can also model intermolecular interactions, for example, by placing the molecule in a solvent box (like water or an organic solvent) to study solvation effects and how the molecule interacts with its neighbors. nih.gov This is crucial for understanding its physical properties like solubility and how it might bind to receptor sites, which is relevant for flavor compounds. researchgate.netsemanticscholar.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT methods are commonly used to optimize the geometry of transition states and calculate their energies. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and products. nih.gov For pyrazine synthesis, which can involve condensation and subsequent oxidation reactions, computational modeling could compare different proposed mechanisms to determine the most energetically favorable route. researchgate.netum.edu.my

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule governs its electrostatic properties and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution. researchgate.netresearchgate.net

For this compound, an MEP map would be calculated based on its DFT-optimized geometry. The map would show regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net Negative regions would be expected around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The hydrogen atoms would exhibit positive potential. These maps are valuable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are critical for understanding receptor binding and the sensory properties of flavor molecules. researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methyl 3 Thiolan 3 Yloxy Pyrazine

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation and purity assessment of 2-Methyl-3-(thiolan-3-yloxy)pyrazine from synthesis reaction mixtures and potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. For this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. Detection is typically achieved using a UV detector, leveraging the chromophoric nature of the pyrazine (B50134) ring.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a powerful tool for its analysis. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separation. The compound's retention time under specific temperature programming conditions serves as a key identifier. Flame Ionization Detection (FID) is a common detection method for organic compounds in GC, providing excellent sensitivity.

Supercritical Fluid Chromatography (SFC): SFC offers an alternative to HPLC and GC, using a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique can provide rapid and efficient separations and is particularly useful for chiral separations if enantiomers of the thiolan-3-yloxy group are present.

Illustrative Chromatographic Conditions:

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Application |

|---|---|---|---|---|

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water (gradient) | UV (270 nm) | Purity assessment |

| GC | DB-5, 30 m x 0.25 mm, 0.25 µm | Helium | FID | Separation of volatile impurities |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of this compound, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectral data for each component. The mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragmentation patterns, allowing for its definitive identification.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): For less volatile impurities or in matrices where direct GC injection is not feasible, LC-MS/MS is the technique of choice. It offers high sensitivity and selectivity. The precursor ion (the molecular ion of the target compound) is selected and fragmented to produce product ions, creating a specific fragmentation pattern that is unique to the compound.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR provides the powerful combination of chromatographic separation with the detailed structural information of NMR spectroscopy. This technique is particularly valuable for the structural elucidation of unknown impurities or degradation products.

Expected Mass Spectrometry Fragmentation:

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Electron Ionization (EI) | [M]+• | Fragments corresponding to the loss of the thiolan group, methyl group, and cleavage of the ether linkage. |

Quantitative Analysis Methods

Accurate quantification of this compound is crucial for many applications.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound. By integrating the signal of a specific proton of this compound against a certified internal standard of known concentration, the purity can be calculated with high precision.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a sample. The experimental percentages are compared with the theoretical values calculated from the molecular formula of this compound to assess its elemental purity.

Titrimetry: While less common for this type of compound, specific titrimetric methods could potentially be developed. For instance, if the compound exhibits basic properties due to the pyrazine nitrogens, an acid-base titration in a non-aqueous solvent could be a viable quantitative method.

Comparison of Quantitative Methods:

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| qNMR | Integration of NMR signals against an internal standard | High precision, no need for identical standard | Requires specialized equipment and expertise |

| Elemental Analysis | Combustion and measurement of elemental composition | Provides fundamental purity information | Not suitable for mixtures |

Development of Analytical Protocols and Reference Standards

The development of robust and validated analytical protocols is essential for the reliable analysis of this compound. This involves optimizing the analytical methods mentioned above and establishing system suitability criteria to ensure the performance of the analytical instrumentation.

A critical component of any analytical protocol is the availability of a well-characterized reference standard. A primary reference standard for this compound would be a substance of the highest possible purity, confirmed by a combination of techniques such as NMR, MS, and elemental analysis. This reference standard is then used for the identification and quantification of the compound in routine analysis. The development and certification of such a standard are crucial steps in ensuring the quality and consistency of any product containing this compound.

Structure Chemical Reactivity Relationship Studies of 2 Methyl 3 Thiolan 3 Yloxy Pyrazine and Its Analogues

Systematic Chemical Modification of the Pyrazine (B50134) Core and its Impact on Reactivity

Systematic modifications of the pyrazine core, particularly through the introduction of various substituents, have a profound impact on the reactivity of 2-Methyl-3-(thiolan-3-yloxy)pyrazine and its analogues. The nature and position of these substituents can either enhance or diminish the electron-deficient character of the pyrazine ring, thereby influencing its susceptibility to nucleophilic and electrophilic attack. researchgate.netyoutube.com

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, when introduced to the pyrazine ring, increase the electron density of the aromatic system. This increased electron density generally decreases the ring's reactivity towards nucleophiles, as the ring becomes less electrophilic. Conversely, the presence of EDGs can make the pyrazine ring slightly more amenable to electrophilic substitution, although this type of reaction is generally unfavorable for pyrazines. rsc.org

On the other hand, electron-withdrawing groups (EWGs) like nitro or cyano groups further decrease the electron density of the pyrazine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov Halogens, while being electron-withdrawing through induction, can act as good leaving groups in SNAr reactions. researchgate.net The position of the substituent also plays a critical role; for instance, a substituent at a position that can effectively stabilize a negative charge in the Meisenheimer complex will significantly enhance the rate of nucleophilic substitution.

The following interactive data table summarizes the expected impact of different substituents on the pyrazine core's reactivity.

Investigation of Thiolane Ring Substitutions and their Electronic/Steric Effects on Chemical Behavior

Electron-donating substituents on the thiolane ring would likely increase the electron density on the sulfur atom, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups would decrease the electron density, making the sulfur atom less nucleophilic. wikipedia.org

The following table outlines the probable effects of thiolane ring substitutions.

Role of the Ether Linkage in Molecular Interactions and Chemical Reactivity

The ether linkage in this compound is a critical determinant of the molecule's three-dimensional structure and its potential for intermolecular interactions. This linkage provides conformational flexibility, allowing the thiolane and pyrazine rings to adopt various spatial orientations relative to each other. wikipedia.org This flexibility can influence the molecule's ability to fit into active sites of enzymes or receptors.

The oxygen atom of the ether linkage possesses lone pairs of electrons, making it a potential hydrogen bond acceptor. This capability for hydrogen bonding can significantly influence the molecule's solubility in protic solvents and its ability to interact with biological targets. The strength of this hydrogen bond acceptance can be modulated by the electronic effects of substituents on both the pyrazine and thiolane rings.

From a chemical reactivity perspective, the ether bond itself is generally stable. However, its presence influences the electronic properties of the pyrazine ring. The oxygen atom can donate electron density to the pyrazine ring through resonance, which can slightly counteract the electron-withdrawing nature of the pyrazine nitrogens. The C-O bond can be susceptible to cleavage under harsh acidic conditions, a reaction that would be influenced by the stability of the resulting carbocation on the thiolane ring and the phenolate-like species of the pyrazine.

Computational Prediction and Validation of Structure-Reactivity Relationships

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), are powerful tools for predicting and validating the structure-reactivity relationships of pyrazine derivatives. nih.govresearchgate.net QSAR models establish mathematical relationships between the chemical structure and the reactivity of a series of compounds. libretexts.orgyoutube.com These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the reactivity of new analogues. researchgate.net

DFT calculations provide detailed insights into the electronic structure of molecules, allowing for the prediction of reactivity based on parameters like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. wikipedia.org For example, the LUMO energy can indicate the susceptibility of the pyrazine ring to nucleophilic attack, with a lower LUMO energy suggesting greater reactivity. Electrostatic potential maps can visualize the electron-rich and electron-deficient regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack. wikipedia.org

These computational predictions can be validated experimentally by synthesizing the designed analogues and measuring their reaction rates or equilibrium constants for specific reactions. The correlation between the predicted and experimental data serves to refine the computational models, enhancing their predictive power for future molecular design. researchgate.net

The following table presents key computational parameters and their implications for reactivity.

Emerging Research Applications of 2 Methyl 3 Thiolan 3 Yloxy Pyrazine Non Biological/non Clinical Focus

Potential as a Building Block in Material Science (e.g., polymers, supramolecular assemblies)

There is currently no available research on the use of 2-Methyl-3-(thiolan-3-yloxy)pyrazine as a building block in material science.

Applications in Advanced Synthetic Methodologies or Catalysis

No documented applications of this compound in advanced synthetic methodologies or catalysis have been found in the scientific literature.

Use as a Chemical Probe for Fundamental Mechanistic Studies

There is no information available regarding the use of this compound as a chemical probe for mechanistic studies.

Contribution to the Development of Chemo-Sensors or Detection Systems

No research has been published on the contribution of this compound to the development of chemosensors or detection systems.

Future Research Directions and Challenges in 2 Methyl 3 Thiolan 3 Yloxy Pyrazine Research

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of novel pyrazine (B50134) derivatives is a cornerstone of advancements in medicinal and materials chemistry. researchgate.netnih.gov For a target molecule like 2-Methyl-3-(thiolan-3-yloxy)pyrazine, future research would necessarily begin with the development of efficient and reliable synthetic routes. Classical approaches to pyrazine synthesis often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.net However, for a specifically substituted pyrazine ether like the target compound, modern synthetic methodologies would offer more precise control and potentially higher yields.

Future synthetic exploration could focus on late-stage functionalization of a pre-formed 2-methylpyrazine (B48319) core. Potential strategies that warrant investigation include:

Nucleophilic Aromatic Substitution (SNAr): This is a plausible and direct approach, likely involving the reaction of a leaving group (e.g., a halogen) at the 3-position of the 2-methylpyrazine ring with the alkoxide of thiolan-3-ol. Optimization of reaction conditions such as base, solvent, and temperature would be critical.

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig C-O coupling could be explored. While more commonly used for aryl ethers, developments in catalyst systems have expanded their scope to include heteroaromatic compounds. This would involve coupling 3-halo-2-methylpyrazine with thiolan-3-ol in the presence of a suitable palladium or copper catalyst and ligand.

Biomimetically Inspired Syntheses: Some pyrazine alkaloids are synthesized through the homodimerization of α-amino aldehydes followed by air oxidation. nih.govmdpi.com Investigating whether precursors to the target molecule could be assembled through similar biomimetic pathways could offer a novel and "green" synthetic route.

A comparison of potential starting points for these pathways is outlined below.

| Synthetic Strategy | Pyrazine Precursor | Thiolane Precursor | Key Challenge |

| SNAr | 3-Chloro-2-methylpyrazine | Thiolan-3-ol | Overcoming potential low reactivity of the heterocyclic core. |

| Buchwald-Hartwig Coupling | 3-Bromo-2-methylpyrazine | Thiolan-3-ol | Identifying an effective catalyst/ligand system for this specific substrate. |

| Mitsunobu Reaction | 2-Methylpyrazin-3-ol | Thiolan-3-ol | Managing potential side reactions and purification of the final product. |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

Similarly, for metal-catalyzed cross-coupling reactions, research would need to elucidate the catalytic cycle. Understanding the rates of oxidative addition, transmetalation, and reductive elimination steps would be crucial for troubleshooting issues like low yield or catalyst deactivation. Identifying and characterizing any off-cycle intermediates or side-products would be essential for refining the process.

Advancements in High-Throughput Analytical and Characterization Techniques

The development of a synthetic route for a novel compound like this compound would be significantly accelerated by the use of high-throughput experimentation (HTE). acs.org HTE platforms allow for the rapid screening of a wide array of reaction conditions (e.g., catalysts, ligands, solvents, bases) in parallel, using miniaturized reaction formats. numberanalytics.comacs.org This approach dramatically reduces the time and materials required to identify optimal conditions compared to traditional one-at-a-time experimentation. acs.org

Once reactions are performed, rapid and efficient analysis is critical. Key analytical techniques that would be integrated into a high-throughput workflow include:

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): For rapid quantification of product yield and identification of byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of the final product and any isolated intermediates.

Robotic Synthesis and Automated Analysis: These systems can automate the entire process from reaction setup to analysis, enabling researchers to explore a vast chemical space efficiently. numberanalytics.com

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling without the immediate need for synthesis. acs.orgresearchgate.net For a novel molecule like this compound, these computational tools could be applied in several ways. researchgate.netnih.gov Given that many pyrazines are known for their flavoring properties, ML models trained on large databases of existing flavor molecules could predict the potential sensory characteristics of the target compound. nih.gov

Furthermore, AI can be a powerful tool in synthesis planning. Retrosynthesis algorithms can analyze the structure of this compound and propose multiple potential synthetic routes by working backward from the target molecule. numberanalytics.com These programs can also predict the likely success of each reaction step, helping chemists to prioritize the most promising synthetic strategies for laboratory investigation.

| AI/ML Application Area | Specific Task for this compound | Potential Impact |

| Property Prediction | Predict sensory properties (aroma, taste), solubility, and stability. | Prioritize synthesis based on desired characteristics. |

| Synthesis Planning | Propose novel and efficient retrosynthetic pathways. | Reduce time and resources spent on empirical route scouting. |

| Reaction Optimization | Predict reaction yields under various conditions. | Accelerate the optimization of the chosen synthetic route. |

Addressing Challenges in Scalability and Industrial Relevance

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms to tons) presents a distinct set of challenges. biosynth.com For this compound, future research in this area would need to address several key factors to ensure any developed process is viable for larger-scale production.

Key Scalability Challenges:

Process Safety: Reactions that are manageable in the lab can become hazardous on a larger scale due to exothermic events or the handling of larger quantities of reactive chemicals. A thorough safety assessment, including reaction calorimetry, would be required.

Cost-Effectiveness: The cost of starting materials, reagents, catalysts, and solvents becomes a major driver at an industrial scale. Research would need to focus on replacing expensive reagents with cheaper, more sustainable alternatives without compromising yield or purity. uk-cpi.com

Efficiency and Waste Management: The efficiency of a reaction (atom economy, E-factor) is critically important. Minimizing waste streams and developing effective purification methods that are amenable to large-scale operations (e.g., crystallization over chromatography) would be a priority. uk-cpi.com

Equipment and Infrastructure: The process must be compatible with standard industrial reactors and equipment. This includes considering factors like heat transfer, mixing, and materials of construction. biosynth.com

Supply Chain: The availability and consistent quality of starting materials, such as 3-halo-2-methylpyrazine and thiolan-3-ol, in bulk quantities would need to be established. reachemchemicals.com

Successfully navigating these challenges is crucial for translating a laboratory discovery into a commercially viable product.

Q & A

Q. How can researchers determine the purity and isomer composition of 2-Methyl-3-(thiolan-3-yloxy)pyrazine using gas chromatography (GC)?

Methodological Answer:

- Use GC with polar columns (e.g., DB-Wax) to resolve isomers, as non-polar columns may co-elute structurally similar compounds. Optimize temperature programs (e.g., 40°C to 250°C at 5°C/min) for peak separation .

- Validate purity by comparing retention times with standards and integrating peak areas. Ensure a purity threshold ≥99% (GC) as per synthetic quality standards .

Q. What experimental parameters are critical for synthesizing this compound with high yield?

Methodological Answer:

- Control reaction temperature (typically 50–80°C) to avoid side reactions from thermal degradation. Use catalysts like palladium for coupling reactions involving thiolan-3-yloxy groups. Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR .

- Purify via fractional distillation (boiling point ~56°C) or recrystallization in ethanol, noting its insolubility in water .

Q. How can solubility and stability under varying pH conditions be assessed for this compound?

Methodological Answer:

- Conduct solubility tests in ethanol, DMSO, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy to detect precipitation or degradation. Stability studies should include accelerated aging at 40°C/75% RH, with GC-MS analysis to identify breakdown products (e.g., oxidized pyrazines) .

Advanced Research Questions

Q. How do vibrational modes and electronic excitations of this compound influence its spectroscopic properties?

Methodological Answer:

- Perform density functional theory (DFT) calculations to model vibrational modes and compare with experimental IR/Raman spectra. For electronic states, use time-dependent DFT (TD-DFT) to simulate UV-Vis absorption, referencing the S₁/S₂ transitions observed in pyrazine derivatives .

- Experimental validation via transient absorption spectroscopy can reveal non-radiative decay pathways .

Q. What strategies resolve contradictions in reported physical properties (e.g., refractive index, density) across studies?

Methodological Answer:

- Replicate measurements under standardized conditions (20°C, dry N₂ atmosphere). For refractive index, use an Abbe refractometer (calibrated with water); for density, employ a pycnometer. Cross-validate with independent labs to address discrepancies (e.g., reported density ranges: 1.073–1.093 g/cm³ vs. 1.060–1.090 g/cm³) .

Q. How can computational models predict the compound’s behavior in complex matrices (e.g., food systems or biological tissues)?

Methodological Answer:

- Develop molecular dynamics (MD) simulations incorporating all 24 vibrational modes to model interactions with biomolecules (e.g., proteins) or food matrices (e.g., lipid bilayers). Validate with experimental data from GC-MS or LC-MS/MS quantification in real samples (e.g., roasted coffee or plant tissues) .

Experimental Design & Data Analysis

Q. How to design a study analyzing thermal degradation products of this compound during food processing?

Methodological Answer:

- Simulate roasting conditions (150–250°C) in a controlled oven, collecting volatiles via headspace solid-phase microextraction (HS-SPME). Analyze using GC-MS with NIST library matching to identify degradation products (e.g., vinylpyrazines or methoxypyrazine isomers) .

- Quantify degradation kinetics using Arrhenius plots to model temperature-dependent reaction rates .

Q. What statistical approaches are recommended for interpreting contradictory sensory and instrumental data in aroma studies?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA or PLS regression) to correlate GC-MS peak areas with sensory panel scores (e.g., earthy, nutty descriptors). Address outliers via robust regression models and cross-validation .

Method Optimization

Q. How to optimize HPLC conditions for separating this compound from structurally related contaminants?

Methodological Answer:

Q. What advanced techniques improve detection limits in trace analysis of this compound in environmental samples?

Methodological Answer:

- Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions. Pre-concentrate samples via liquid-liquid extraction (LLE) or stir-bar sorptive extraction (SBSE) to achieve sub-ppb detection limits .

Cross-Disciplinary Applications

Q. How can isotopic labeling studies elucidate metabolic pathways of this compound in microbial systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.